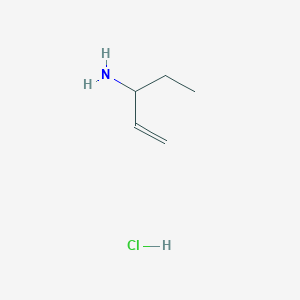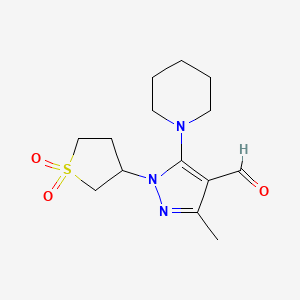
1-(1,1-Dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups including a dioxothiolan ring, a pyrazole ring, a piperidine ring, and an aldehyde group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .科学的研究の応用
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized through various chemical reactions, including microwave irradiation and cyclocondensation, demonstrating the versatility of pyrazole compounds in chemical synthesis. These derivatives have been extensively characterized by spectroscopic methods and elemental analysis, proving their potential in the development of new chemical entities for further scientific research (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- Pyrazole derivatives have shown preliminary in vitro antibacterial and antituberculosis activities against a range of pathogenic bacterial strains and Mycobacterium tuberculosis. Additionally, their antimalarial activity against Plasmodium falciparum has been investigated, highlighting their potential use in the development of new therapeutic agents (Kalaria, Satasia, & Raval, 2014).
Antimicrobial Activity
- The antimicrobial properties of pyrazole-derived chitosan Schiff bases against various bacteria and fungi have been explored. These studies suggest that the antimicrobial activity is dependent on the specific Schiff base moiety, offering a pathway for designing targeted antimicrobial agents (Hamed et al., 2020).
Structural Studies
- Structural analysis and characterization of substituted pyrazolecarbaldehydes and their conversion into bipyrazoles have been conducted. This research provides valuable insights into the supramolecular assembly of these compounds, contributing to the understanding of their chemical and physical properties (Kumar et al., 2019).
Molecular Docking and QSAR Studies
- Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on pyrazole derivatives to explore their potential as cannabinoid receptor antagonists. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for the design of compounds with specific biological activities (Lan et al., 1999).
作用機序
Safety and Hazards
将来の方向性
Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to explore potential uses in medicine .
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-13(9-18)14(16-6-3-2-4-7-16)17(15-11)12-5-8-21(19,20)10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKYVMIVOUVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
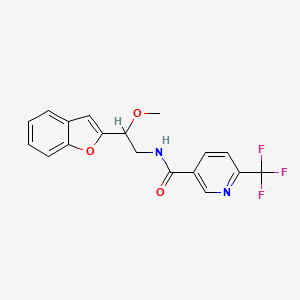
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
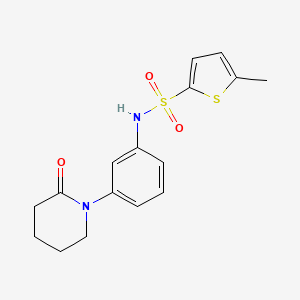
![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)


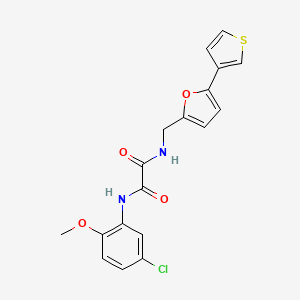

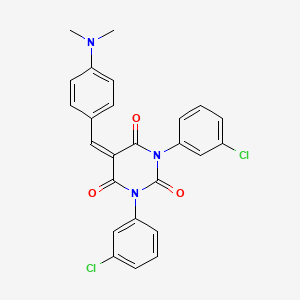
![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)
